Nizofenone
Overview
Description
Nizofenone is a neuroprotective drug known for its ability to protect neurons from death following cerebral anoxia, which is the interruption of oxygen supply to the brain. This compound has shown potential in treating acute neurological conditions such as stroke .
Mechanism of Action
Target of Action
Nizofenone is a neuroprotective drug .
Mode of Action
It is known to protect neurons from death following cerebral anoxia, which is an interruption of oxygen supply to the brain . This suggests that it may interact with cellular components involved in oxygen sensing and response.
Biochemical Pathways
Given its neuroprotective effects, it is likely that it influences pathways related to neuronal survival and response to hypoxia .
Result of Action
This compound has been shown to protect neurons from death following cerebral anoxia . This suggests that it may help maintain neuronal function and integrity under conditions of reduced oxygen supply.
Action Environment
It is known that oxygen deprivation is one of the most damaging conditions affecting the brain . Therefore, the efficacy of this compound may be particularly notable in hypoxic conditions .
Biochemical Analysis
Cellular Effects
Nizofenone has been found to have significant effects on various types of cells and cellular processes. It is known to improve mitochondrial function, which is crucial for cell survival . Mitochondria are the energy powerhouses of the cell, and their dysfunction is a hallmark of many neurodegenerative diseases .
Molecular Mechanism
It is known that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Nizofenone is synthesized using 2-bromo (or chloro)-5-nitrobenzoate and 2-(N,N-diethyl)methylimidazole as starting materials. The synthetic route involves substitution, hydrolysis, acylation, and a Friedel-Crafts reaction . Industrial production methods may vary, but they generally follow similar steps to ensure the purity and efficacy of the compound.
Chemical Reactions Analysis
Nizofenone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Nizofenone has been extensively studied for its neuroprotective properties. It has shown promise in:
Chemistry: Used as a model compound in various chemical reactions and studies.
Biology: Investigated for its effects on neuronal cells and brain function.
Medicine: Potential treatment for acute neurological conditions such as stroke and cerebral ischemia
Industry: Used in the development of neuroprotective drugs and related research.
Comparison with Similar Compounds
Nizofenone belongs to the class of organic compounds known as benzophenones. Similar compounds include:
Flavonoids: Known for their antioxidant properties.
Phenylpropanoids: Known for their anti-inflammatory properties.
Coumarins: Known for their anticoagulant properties.
This compound is unique due to its specific neuroprotective effects and its ability to protect neurons from death following cerebral anoxia .
Properties
IUPAC Name |
(2-chlorophenyl)-[2-[2-(diethylaminomethyl)imidazol-1-yl]-5-nitrophenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c1-3-24(4-2)14-20-23-11-12-25(20)19-10-9-15(26(28)29)13-17(19)21(27)16-7-5-6-8-18(16)22/h5-13H,3-4,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGBZLHGOVJDET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NC=CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54533-86-7 (fumarate), 54533-86-7 (unspecified maleate) | |
Record name | Nizofenone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054533856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID401014745 | |
Record name | Nizofenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401014745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54533-85-6 | |
Record name | Nizofenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54533-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nizofenone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054533856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nizofenone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13546 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nizofenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401014745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NIZOFENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A2NOC3R88 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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